molecular formula C10H17NO5 B13765228 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate CAS No. 7146-55-6

3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate

Cat. No.: B13765228
CAS No.: 7146-55-6
M. Wt: 231.25 g/mol
InChI Key: MVKFJMCXYGVPJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the esterification of the corresponding alcohol with acetic anhydride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its biological activity, particularly its role as a cathepsin inhibitor.

    Medicine: Research explores its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.

    Industry: It is used in the production of dyes, pigments, and light-sensitive materials.

Comparison with Similar Compounds

Similar Compounds

  • N-benzoylphenylalanylphenylalinol acetate
  • Asperglaucide
  • Tifentai

Uniqueness

3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate is unique due to its specific inhibitory activity against cathepsin enzymes and its potential therapeutic applications in inflammatory diseases. Its structural features and biological activity distinguish it from other similar compounds .

Properties

7146-55-6

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

3-(2-acetyloxypropanoylamino)propyl acetate

InChI

InChI=1S/C10H17NO5/c1-7(16-9(3)13)10(14)11-5-4-6-15-8(2)12/h7H,4-6H2,1-3H3,(H,11,14)

InChI Key

MVKFJMCXYGVPJY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCOC(=O)C)OC(=O)C

Origin of Product

United States

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